

Application Notes and Protocols for Assessing the Bioactivity of Aschantin In Vitro

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Compound of Interest

Compound Name: Aschantin

Cat. No.: B080573

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Introduction

Aschantin is a furanolignan with demonstrated antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties. These diverse bioactivities make **Aschantin** a compound of interest for further investigation in drug discovery and development. These application notes provide detailed protocols for a selection of standard in vitro assays to quantitatively assess the bioactivity of **Aschantin**.

Antioxidant Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

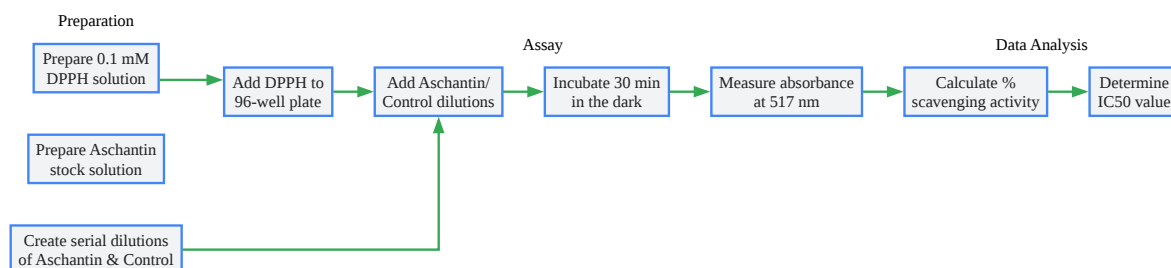
Data Presentation

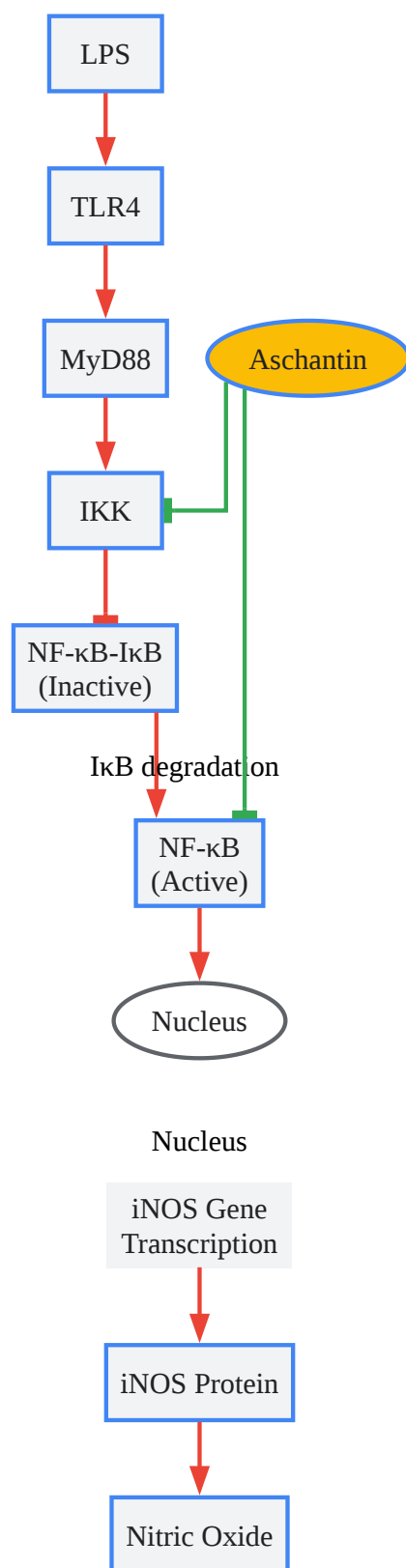
Compound	IC50 (µg/mL)
Aschantin	User Data
Ascorbic Acid	User Data

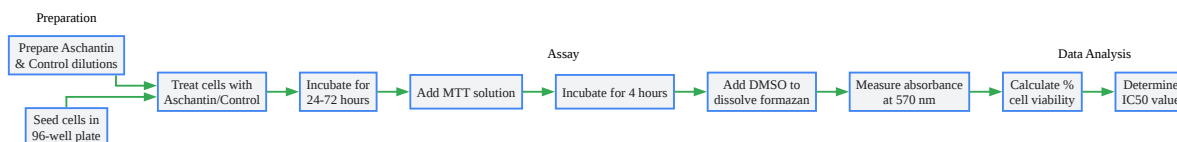
Experimental Protocol

- Reagent Preparation:
 - Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
 - Prepare a stock solution of **Aschantin** in a suitable solvent (e.g., DMSO or ethanol).
 - Prepare a series of dilutions of **Aschantin** and a positive control (e.g., Ascorbic Acid) in the same solvent.
- Assay Procedure:
 - In a 96-well plate, add 100 µL of the DPPH solution to each well.
 - Add 100 µL of the different concentrations of **Aschantin** or the positive control to the wells.
 - For the blank, add 100 µL of the solvent instead of the test compound.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of DPPH radical scavenging activity using the following formula:
$$\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$
where A_{control} is the absorbance of the blank and A_{sample} is the absorbance of the test compound.
 - Plot the percentage of scavenging activity against the concentration of **Aschantin** to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Workflow







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